molecular formula C18H25N3O3S2 B2783388 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide CAS No. 865592-36-5

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2783388
CAS No.: 865592-36-5
M. Wt: 395.54
InChI Key: TWVMLMMXLXRRNW-UHFFFAOYSA-N
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Description

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group and at the 2-position with a cyclohexanecarboxamide moiety. This compound is structurally tailored to combine the electron-deficient benzothiazole scaffold—a common feature in bioactive molecules—with a sulfonamide group (diethylsulfamoyl) and a lipophilic cyclohexane ring.

The synthesis of analogous compounds (e.g., thiourea-linked carboxamides) typically involves reacting cyclohexanecarbonyl chloride with potassium thiocyanate to generate an isothiocyanate intermediate, followed by condensation with amines or sulfonamide precursors .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-3-21(4-2)26(23,24)14-10-11-15-16(12-14)25-18(19-15)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVMLMMXLXRRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the diethylsulfamoyl group and the cyclohexanecarboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation reactions using diethyl sulfate and a suitable base.

    Formation of Cyclohexanecarboxamide Moiety: The final step involves the coupling of the benzothiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonamide derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide exhibits promising anticancer properties. In vitro studies have indicated that the compound can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms. For instance, it has been shown to target specific signaling pathways involved in cell growth and survival, leading to a reduction in tumor cell viability.

Case Study:
A study evaluated the effects of this compound on several cancer cell lines, reporting a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. The mechanism was attributed to the compound's ability to disrupt microtubule assembly, similar to other known antineoplastic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. By inhibiting COX activity, this compound reduces the production of pro-inflammatory mediators such as prostaglandins.

Case Study:
In a controlled study, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to standard anti-inflammatory drugs like diclofenac.

Enzyme Inhibition

The primary mechanism through which this compound exerts its effects is through enzyme inhibition. It selectively inhibits COX enzymes, leading to decreased synthesis of inflammatory mediators.

Induction of Apoptosis

The compound induces apoptosis in cancer cells via intrinsic pathways involving mitochondrial dysfunction and activation of caspases. This mechanism is crucial for its anticancer activity.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent at Benzothiazole 6-Position Substituent at Benzothiazole 2-Position Molecular Weight (g/mol) Key Properties/Applications
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide Diethylsulfamoyl (-SO₂N(Et)₂) Cyclohexanecarboxamide ~425.56 High lipophilicity; potential kinase inhibition
N-[6-(Dipropylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide Dipropylsulfamoyl (-SO₂N(Pr)₂) Cyclohexanecarboxamide ~467.68 Increased alkyl chain length may enhance membrane permeability but reduce solubility
N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H2L1) Phenylthiourea (-NHCSNHPh) Cyclohexanecarboxamide ~305.40 Chelating agent for metal ions; antimicrobial activity
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Trifluoromethyl (-CF₃) Trimethoxyphenylacetamide ~454.43 High CK-1δ inhibitory activity (pIC₅₀ = 7.8)

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety, a cyclohexanecarboxamide structure, and a diethylsulfamoyl group, which contribute to its pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may inhibit specific enzymes or receptors due to the presence of the benzothiazole ring, which is known for its ability to form hydrogen bonds and π-π interactions with target sites. The diethylsulfamoyl group enhances the binding affinity of the compound, potentially leading to increased efficacy in biological assays.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved Effects
AntimicrobialBacterial cell wall synthesisInhibition of growth in Gram-positive bacteria
AntiviralViral replication pathwaysInhibition of dengue virus NS-3 helicase
Enzyme InhibitionVarious metabolic enzymesModulation of enzymatic activity

Antimicrobial Activity

A study focusing on the synthesis of benzothiazole derivatives highlighted the antimicrobial properties of compounds similar to this compound. The research demonstrated that these compounds exhibited significant inhibitory effects on a range of bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Antiviral Properties

Research conducted on potential inhibitors of the dengue virus demonstrated that compounds structurally related to this compound could effectively inhibit the NS-3 helicase enzyme. This enzyme is crucial for viral replication, and its inhibition could reduce viral load in infected cells. The study utilized both in silico and in vitro methods to confirm the binding affinity and inhibitory action against the helicase .

Enzyme Modulation

Another investigation into enzyme inhibition revealed that this compound could modulate the activity of certain metabolic enzymes. This modulation was linked to alterations in metabolic pathways associated with cancer cell proliferation. By targeting these enzymes, the compound showed promise as a potential therapeutic agent for cancer treatment .

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